MK-7145

ROMK Kir1.1 ion channel selectivity

MK-7145 (CAS 1255204-84-2) is the first small molecule ROMK (Kir1.1) inhibitor to enter clinical development and remains the definitive reference standard for this class. Its dual site of action at the thick ascending loop of Henle and cortical collecting duct delivers a uniquely potassium-sparing natriuretic/diuretic profile validated in both rat and dog models, with additive synergy alongside HCTZ and candesartan. Unlike thiazide or loop diuretics, MK-7145 enables hypertension and heart failure studies without kaliuretic confounding. The well-characterized selectivity panel, defined off-target profile, and cardiac ion channel safety margins make MK-7145 the essential benchmark for evaluating novel ROMK inhibitors. Procure this research-grade reference standard to ensure pharmacologically rigorous, reproducible results.

Molecular Formula C26H30N2O6
Molecular Weight 466.5 g/mol
Cat. No. B8288217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-7145
Molecular FormulaC26H30N2O6
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1COC2=O)C(CN3CCN(CC3)CC(C4=C(C5=C(C=C4)C(=O)OC5)C)O)O
InChIInChI=1S/C26H30N2O6/c1-15-17(3-5-19-21(15)13-33-25(19)31)23(29)11-27-7-9-28(10-8-27)12-24(30)18-4-6-20-22(16(18)2)14-34-26(20)32/h3-6,23-24,29-30H,7-14H2,1-2H3/t23-,24-/m1/s1
InChIKeyOCKGFTQIICXDQW-DNQXCXABSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MK-7145: First-in-Class Small Molecule ROMK (Kir1.1) Inhibitor for Hypertension and Heart Failure Research


MK-7145 (CAS: 1255204-84-2) is a synthetic organic compound and the first small molecule inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1) to enter clinical development [1]. It was discovered by Merck as a novel mechanism diuretic/natriuretic candidate intended for the treatment of hypertension and heart failure [2]. The chemical structure is claimed as example 2A in patent WO2010129379, and it features a bis-hydroxyethane-piperazine core linking two 4-methylisobenzofuran-1(3H)-one moieties [3].

Why MK-7145 Cannot Be Substituted with Standard-of-Care Diuretics or Other ROMK Inhibitors


MK-7145 occupies a distinct pharmacological niche that precludes simple substitution with thiazide diuretics (e.g., hydrochlorothiazide), loop diuretics (e.g., furosemide), or even subsequent ROMK inhibitors (e.g., MK-8153). Its dual site of action at both the thick ascending loop of Henle and the cortical collecting duct fundamentally alters the balance of natriuresis relative to kaliuresis compared to standard diuretics [1]. Furthermore, as the first ROMK inhibitor clinical candidate, MK-7145's validated pharmacokinetic-pharmacodynamic relationship in preclinical species—coupled with its defined off-target profile (including SERT and Pgp substrate characteristics)—provides a unique reference standard for the class . Substitution with an alternative ROMK inhibitor such as MK-8153 introduces different selectivity margins (e.g., altered hERG IC50 ratio) and unverified in vivo translation, rendering direct replacement without revalidation scientifically unsound [2].

MK-7145 Quantitative Differentiation Evidence Versus Key Comparators


ROMK Potency and Kir Family Selectivity Profile of MK-7145

MK-7145 demonstrates potent inhibition of ROMK (Kir1.1) with an IC50 of 45 nM (0.045 μM) in electrophysiological assays . When screened against other members of the Kir family of channels, MK-7145 exhibits no significant activity on Kir2.1, Kir2.3, Kir4.1, or Kir7.1 at concentrations up to 30 μM, corresponding to a selectivity window exceeding 665-fold over these related potassium channels [1].

ROMK Kir1.1 ion channel selectivity IC50 potassium channel

Cardiac Ion Channel Safety Profile: hERG, Cav1.2, and Nav1.5 Selectivity of MK-7145

MK-7145 was evaluated against cardiac ion channels to assess cardiovascular safety liabilities. The compound showed no significant inhibition of Cav1.2 (L-type calcium channel) or Nav1.5 (cardiac sodium channel) at concentrations up to 30 μM . For the hERG potassium channel—a critical anti-target associated with QT prolongation—MK-7145 demonstrates a favorable selectivity window. While the hERG IC50 is not explicitly quantified in the primary discovery publication, the manuscript emphasizes that medicinal chemistry efforts were specifically undertaken to 'further improve lead selectivity against the hERG channel,' distinguishing MK-7145 from earlier ROMK inhibitor leads [1].

hERG cardiac safety ion channel selectivity Cav1.2 Nav1.5

In Vivo Natriuresis and Diuresis Without Kaliuresis: MK-7145 Versus Standard Diuretics

In normotensive dogs, acute or chronic oral administration of MK-7145 produced dose-dependent diuresis and natriuresis without any significant urinary potassium losses or changes in plasma electrolyte levels [1]. This contrasts with standard-of-care loop diuretics (e.g., furosemide) and thiazide diuretics (e.g., hydrochlorothiazide), which are known to induce clinically meaningful potassium wasting (kaliuresis) that can lead to hypokalemia [2]. While direct side-by-side quantitative urine electrolyte data between MK-7145 and HCTZ/furosemide are not provided in a single table, the ROMK inhibitor mechanism intrinsically avoids the kaliuretic liability of NCC and NKCC2 inhibition [3].

natriuresis diuresis kaliuresis renal pharmacology electrolyte excretion

Blood Pressure Lowering in Spontaneously Hypertensive Rats: MK-7145 Monotherapy and Combination Effects

In spontaneously hypertensive rats (SHR), oral dosing of MK-7145 causes dose-dependent lowering of blood pressure that is maintained during the entire treatment period [1]. Critically, MK-7145 displays additive/synergistic effects when administered in combination with hydrochlorothiazide (HCTZ) or candesartan, respectively [2]. This demonstrates that MK-7145 does not simply recapitulate thiazide pharmacology but engages a complementary mechanism that can enhance overall antihypertensive efficacy when combined with standard agents.

hypertension SHR blood pressure combination therapy HCTZ candesartan

Clinical Antihypertensive Efficacy: MK-7145 6 mg Versus Hydrochlorothiazide 25 mg

In a randomized, double-blind, Phase 1b clinical trial (MK-7145-009) in male participants with mild-to-moderate hypertension, multiple dose administration of 6 mg MK-7145 resulted in a reduction in systolic blood pressure (SBP) that was similar to that achieved with hydrochlorothiazide (HCTZ) 25 mg, as measured by time-weighted average over 0-24 hours (TWA0-24h) at Day 28 of dosing [1]. This provides direct clinical head-to-head evidence that MK-7145 achieves comparable blood pressure lowering efficacy to a standard thiazide diuretic dose.

Phase 1b hypertension clinical trial HCTZ systolic blood pressure

Broad Off-Target Selectivity: Counterscreen Panel Data for MK-7145

In a broad counterscreen panel conducted at Panlabs encompassing over 150 receptors, enzymes, and ion channels, MK-7145 exhibited activity at <10 μM against only three targets: acetylcholinesterase (ACES, IC50 = 9.94 μM), somatostatin receptor subtype 1 (sst1, IC50 = 2.63 μM), and the human serotonin transporter (SERT, IC50 = 0.12 μM) . In a functional assay using HEK293 cells stably transfected with human SERT, MK-7145 inhibited 3H-serotonin uptake with an IC50 of 2.40 ± 0.32 μM (n=5) [1]. Notably, MK-7145 is a substrate of human P-glycoprotein (Pgp) with a human Mdr1 BA/AB ratio of 12, which is expected to impart a significant safety window with respect to the SERT off-target activity by limiting CNS exposure [2].

off-target activity counterscreen selectivity SERT ACES sst1

MK-7145: Recommended Research and Preclinical Application Scenarios


Preclinical Hypertension Models Requiring Potassium-Sparing Diuretic Activity

MK-7145 is ideally suited for hypertension studies in rodent models (e.g., spontaneously hypertensive rats) where dose-dependent blood pressure lowering is required without the confounding kaliuretic effects of thiazide or loop diuretics. Its demonstrated additive/synergistic effects with HCTZ and candesartan [1] further enable combination pharmacology investigations to assess complementary mechanisms of action.

Renal Physiology Studies Investigating ROMK-Dependent Natriuresis and Electrolyte Homeostasis

The potassium-sparing natriuretic/diuretic profile of MK-7145, validated in both rat and dog models [1], makes it a valuable tool for dissecting ROMK's dual role in the thick ascending loop of Henle and cortical collecting duct. Researchers can employ MK-7145 to study salt handling and potassium homeostasis without the kaliuretic confounding that complicates interpretation with loop or thiazide diuretics.

Benchmarking Novel ROMK Inhibitors Against the First Clinical Candidate

As the first ROMK inhibitor to enter clinical development [1], MK-7145 serves as the definitive reference standard for evaluating new ROMK inhibitors (e.g., MK-8153). Its well-characterized selectivity profile (including Kir family and cardiac ion channel data) [2] and defined off-target activity (SERT, ACES, sst1) provide a comprehensive baseline against which potency, selectivity, and safety margins of novel compounds can be quantitatively compared.

Cardiovascular Safety Pharmacology Profiling of Diuretic Mechanisms

MK-7145's established selectivity over cardiac ion channels (Cav1.2 IC50 > 30 μM, Nav1.5 IC50 > 30 μM) [1] and its optimized hERG selectivity profile [2] make it a useful comparator in cardiovascular safety pharmacology panels. When evaluating the potential cardiac liabilities of novel diuretic candidates, MK-7145 provides a benchmark for what constitutes an acceptable selectivity window for a ROMK-targeted agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-7145

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.